molecular formula C18H13F2N3 B14227250 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- CAS No. 824968-22-1

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl-

Cat. No.: B14227250
CAS No.: 824968-22-1
M. Wt: 309.3 g/mol
InChI Key: OSTPFMNEIMNULH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the pyrazoloisoquinoline family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of a 1,3-dipole compound with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate, yielding the target compound with moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazoloisoquinoline ring .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-1,3-dimethyl- stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,6-difluorophenyl group and the 1,3-dimethyl substitution can enhance its pharmacological properties and make it a valuable compound for further research .

Properties

CAS No.

824968-22-1

Molecular Formula

C18H13F2N3

Molecular Weight

309.3 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1,3-dimethylpyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H13F2N3/c1-10-16-18(23(2)22-10)12-7-4-3-6-11(12)17(21-16)15-13(19)8-5-9-14(15)20/h3-9H,1-2H3

InChI Key

OSTPFMNEIMNULH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=C(C3=CC=CC=C32)C4=C(C=CC=C4F)F)C

Origin of Product

United States

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